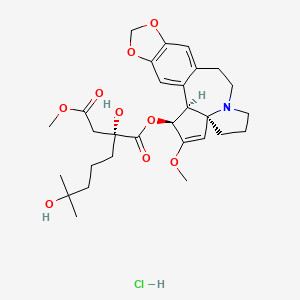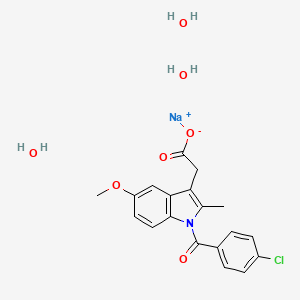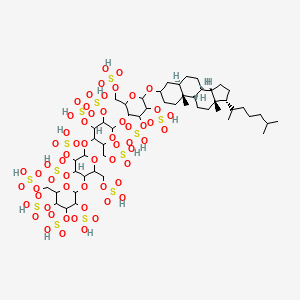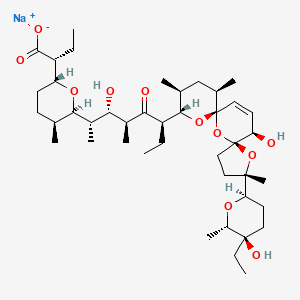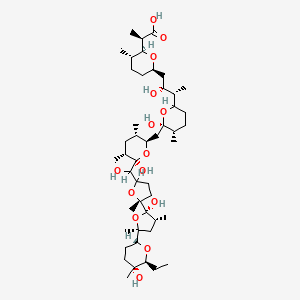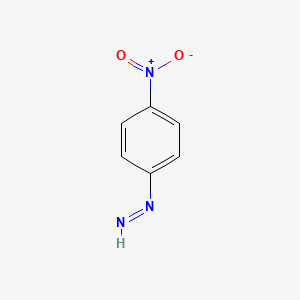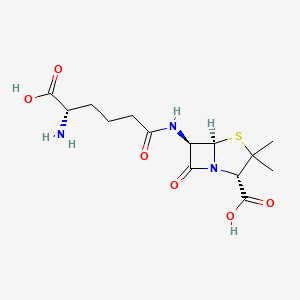
Isopenicillin N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopenicillin N is a penicillin. It is a conjugate acid of an isopenicillin N(1-).
Applications De Recherche Scientifique
Enzymatic Role and Mechanism
- Isopenicillin N synthase (IPNS) plays a critical role in the biosynthesis of penicillin and cephalosporin antibiotics. It catalyzes the transformation of a specific tripeptide into isopenicillin N. Advanced studies using spectroscopic, molecular genetic, and crystallographic approaches have provided insights into the unique chemistry of IPNS, revealing information about the ferrous iron active site and iron binding in related non-heme iron-dependent dioxygenases (Kreisberg-Zakarin et al., 2004).
- The biosynthesis of β-lactam antibiotics, such as penicillins and cephalosporins, begins with the conversion of specific amino acids into isopenicillin N. This process is regulated by various genetic factors and involves compartmentalization within the cell, highlighting the complex regulation and spatial organization of isopenicillin N synthesis (Martín, Ullán, & García-Estrada, 2010).
Enzymatic Properties and Kinetics
- Studies on IPNS enzymatic properties using a continuous spectrophotometric assay have revealed the factors influencing its activity. These insights are vital for understanding the enzymatic process underlying the synthesis of isopenicillin N and its precursors to other antibiotics (Dubus et al., 2000).
- Density-functional modeling of IPNS has provided a deeper understanding of its reaction mechanism. This research highlights the similarities between IPNS and other enzymes in the 2-His-1-carboxylate family, offering a broader perspective on the enzyme's function and its relation to other important biological processes (Lundberg, Siegbahn, & Morokuma, 2008).
Structural Insights and Substrate Interactions
- Crystal structure studies of IPNS with various substrates and substrate analogues have provided valuable insights into its binding interactions and active site environment. This information is crucial for understanding the enzyme's specificity and potential for synthetic applications (Howard-Jones et al., 2005); (Howard-Jones et al., 2007).
- Spectroscopic evidence has been gathered to identify the intermediates involved in the IPNS catalytic process. This research contributes to a comprehensive understanding of the enzyme's function at the molecular level (Tamanaha et al., 2016).
Propriétés
Numéro CAS |
58678-43-6 |
|---|---|
Nom du produit |
Isopenicillin N |
Formule moléculaire |
C14H21N3O6S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |
Clé InChI |
MIFYHUACUWQUKT-GTQWGBSQSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |
Autres numéros CAS |
58678-43-6 |
Synonymes |
adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



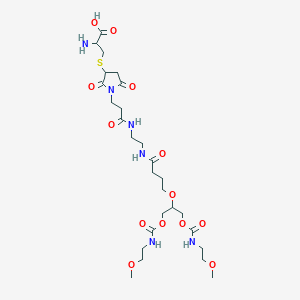
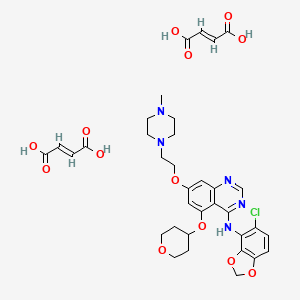
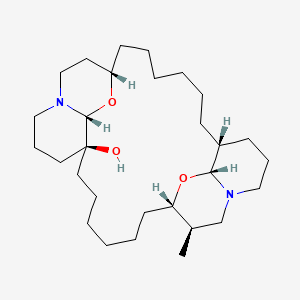
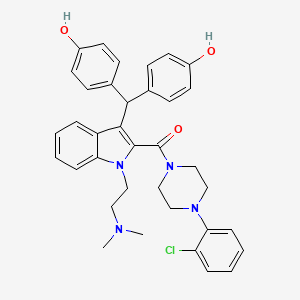
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
